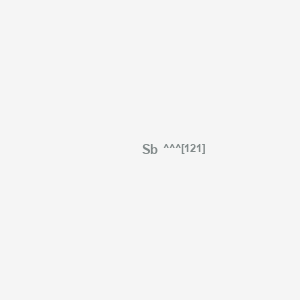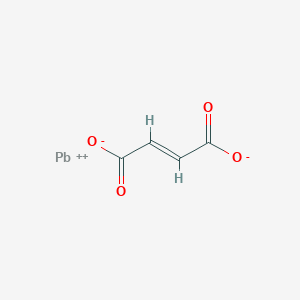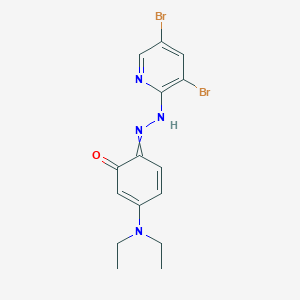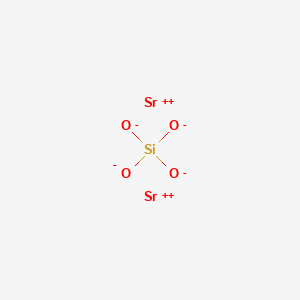
Distrontium silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Distrontium silicate is a chemical compound that is widely used in scientific research applications. It is a type of silicate that contains two atoms of strontium and one atom of silicon. Distrontium silicate is commonly used as a fluorescent probe in biological and medical research. It has several advantages over other fluorescent probes, including high sensitivity, low toxicity, and ease of use.
Wirkmechanismus
The mechanism of action of distrontium silicate is based on its ability to fluoresce when exposed to light. When excited by a light source, the compound emits a characteristic green light. This fluorescence can be used to track the movement and behavior of labeled biomolecules in real-time.
Biochemische Und Physiologische Effekte
Distrontium silicate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. This makes it an ideal probe for use in live cell imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
Distrontium silicate has several advantages over other fluorescent probes. It is highly sensitive, meaning that it can detect low levels of labeled biomolecules. It is also easy to use and does not require complex instrumentation. However, there are some limitations to its use. Distrontium silicate is not suitable for use in certain types of tissues, such as bone and cartilage. It is also not suitable for use in long-term imaging studies, as it can photobleach over time.
Zukünftige Richtungen
There are many future directions for research involving distrontium silicate. One area of interest is the development of new synthesis methods that can produce the compound more efficiently. Another area of interest is the development of new applications for distrontium silicate, such as in the study of neurodegenerative diseases. Additionally, there is ongoing research into the use of distrontium silicate in combination with other probes, such as fluorescent proteins, to create more complex imaging systems.
Synthesemethoden
Distrontium silicate can be synthesized using a variety of methods. One common method involves mixing strontium nitrate and sodium silicate in water. This mixture is then heated to a high temperature, causing the strontium and silicon to react and form distrontium silicate. The resulting compound can be purified using a variety of techniques, including filtration, centrifugation, and chromatography.
Wissenschaftliche Forschungsanwendungen
Distrontium silicate is used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe in biological and medical research. It is commonly used to label proteins, DNA, and other biomolecules in order to study their behavior and interactions. Distrontium silicate is also used in the study of cell signaling pathways, as it can be used to detect changes in intracellular calcium levels.
Eigenschaften
CAS-Nummer |
13597-55-2 |
|---|---|
Produktname |
Distrontium silicate |
Molekularformel |
O4SiSr2 |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
distrontium;silicate |
InChI |
InChI=1S/O4Si.2Sr/c1-5(2,3)4;;/q-4;2*+2 |
InChI-Schlüssel |
NHQFXRHTQLQOLM-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[Sr+2].[Sr+2] |
Kanonische SMILES |
[O-][Si]([O-])([O-])[O-].[Sr+2].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



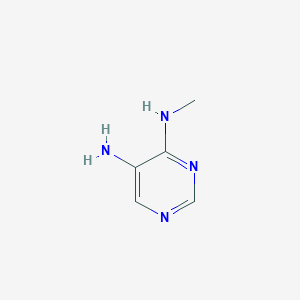
![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)
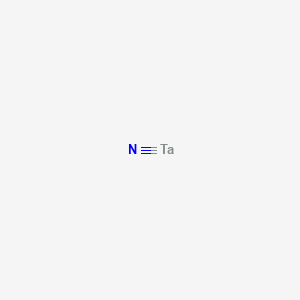
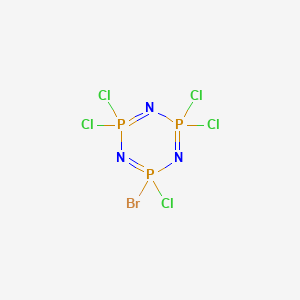
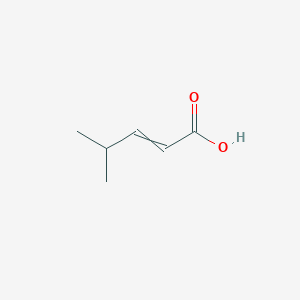
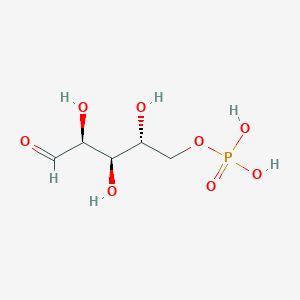
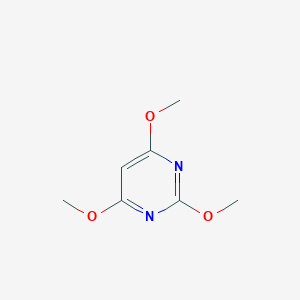
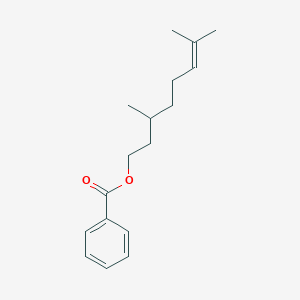

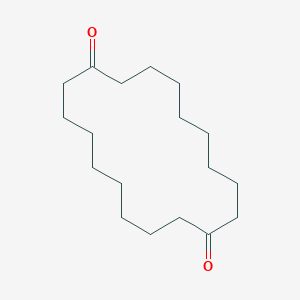
![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)
